molecular formula C15H12ClFN2OS B3015358 1-(Chloroacetyl)-5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole CAS No. 374769-02-5

1-(Chloroacetyl)-5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole

Cat. No. B3015358
CAS RN: 374769-02-5
M. Wt: 322.78
InChI Key: JPSFVAQRUAVEMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Chloroacetyl)-5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized through different methods, and its mechanism of action, biochemical and physiological effects have been studied in detail. In

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis and structural characterization of compounds related to 1-(Chloroacetyl)-5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole highlight their structural diversity and potential utility in materials science. For example, isostructural compounds with similar fluorophenyl groups have been synthesized and analyzed for their crystal structures, indicating the material's planarity and molecular orientation, which could have implications for electronic and photonic applications (Kariuki et al., 2021).

Anticancer Activity

Compounds structurally related to this compound have shown potential in anticancer activity. Novel fluorinated compounds have been tested against human cancer cell lines, displaying activity at low concentrations compared to reference drugs. This suggests that modifications to the compound could enhance its efficacy as an anticancer agent (Hammam et al., 2005).

Antimicrobial and Antifungal Activities

Research has also demonstrated the antimicrobial and antifungal activities of pyrazole derivatives. For instance, novel 1,5-diaryl pyrazole derivatives exhibit significant antibacterial and antifungal properties against various strains, indicating their potential as leads for developing new antimicrobial agents (Ragavan et al., 2010).

Pharmaceutical Potential

Computational studies on pyrazole derivatives have provided insights into their reactivity and pharmaceutical potential, including inhibition activities against specific proteins and potential as anti-TB drugs. This demonstrates the compound's versatility and potential in drug development (Thomas et al., 2018).

Molecular Docking and Antiviral Properties

Further research into pyrazole derivatives, including molecular docking studies, has indicated their antiviral nature against non-small cell lung cancer, showcasing the broader therapeutic applications of these compounds (Sathish et al., 2018).

properties

IUPAC Name

2-chloro-1-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN2OS/c16-9-15(20)19-13(10-3-5-11(17)6-4-10)8-12(18-19)14-2-1-7-21-14/h1-7,13H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSFVAQRUAVEMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CS2)C(=O)CCl)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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